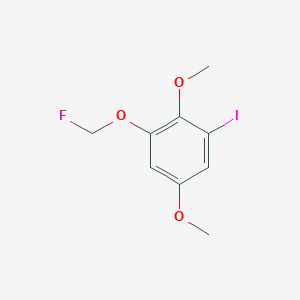
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethylating agents under controlled conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the iodo group to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It can be utilized in the synthesis of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions and subsequent modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Similar structure but lacks the fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Similar structure with trifluoromethyl and methoxy groups.
Uniqueness
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups, which can impart distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific desired properties .
Propriétés
Formule moléculaire |
C9H10FIO3 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
1-(fluoromethoxy)-3-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
IJWAUJYDBXQYCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)I)OC)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)

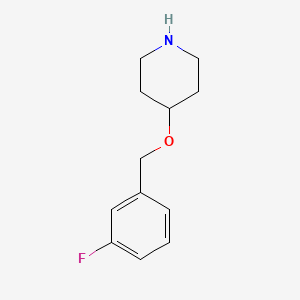
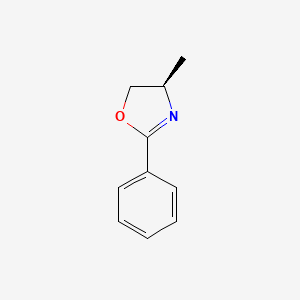
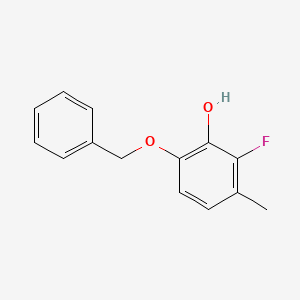
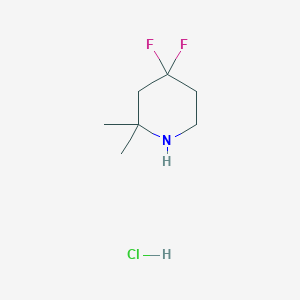
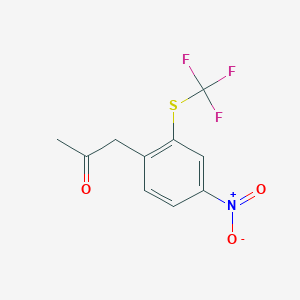
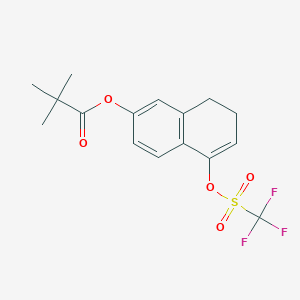
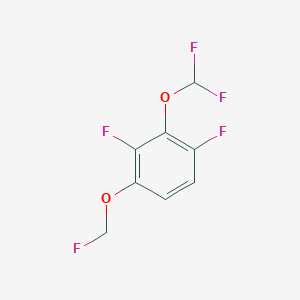
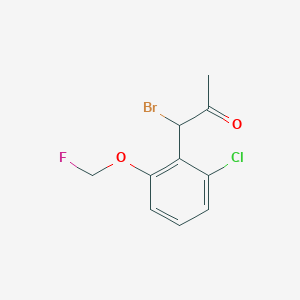

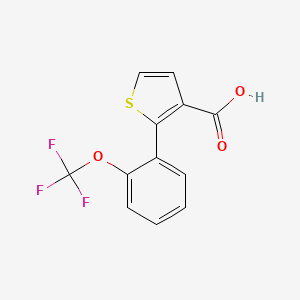
![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)

